methyl 1-amino-4-bromonaphthalene-2-carboxylate
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Overview
Description
Methyl 1-amino-4-bromonaphthalene-2-carboxylate is an organic compound with the molecular formula C12H10BrNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an amino group, a bromine atom, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-4-bromonaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of naphthalene derivatives followed by amination and esterification reactions. For instance, starting with 1-bromo-4-nitronaphthalene, reduction to the corresponding amine can be achieved using reducing agents such as tin(II) chloride (SnCl2) in the presence of sodium acetate (NaOAc) in tetrahydrofuran (THF). The resulting amine can then be esterified using methyl iodide (MeI) to form the desired methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-bromonaphthalene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Methyl 1-amino-4-bromonaphthalene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biological systems and interactions due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1-amino-4-bromonaphthalene-2-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-4-chloronaphthalene-2-carboxylate
- Methyl 1-amino-4-fluoronaphthalene-2-carboxylate
- Methyl 1-amino-4-iodonaphthalene-2-carboxylate
Uniqueness
Methyl 1-amino-4-bromonaphthalene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H10BrNO2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
methyl 1-amino-4-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6H,14H2,1H3 |
InChI Key |
OWZIKFFFVLDZSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)N |
Origin of Product |
United States |
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